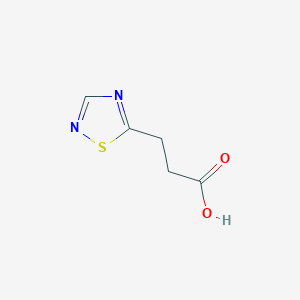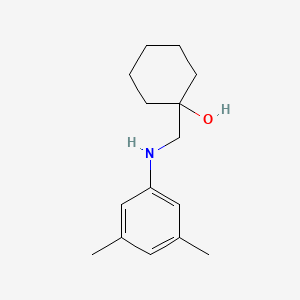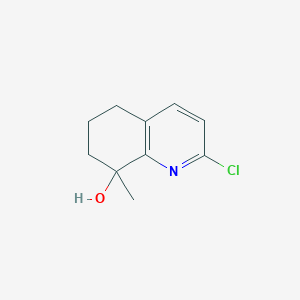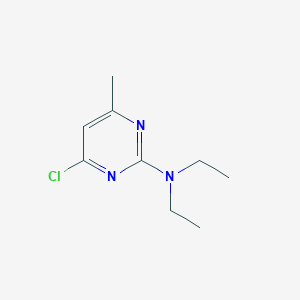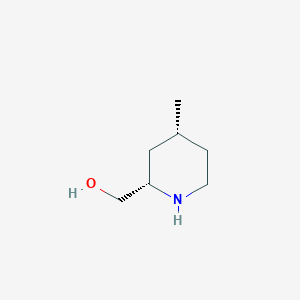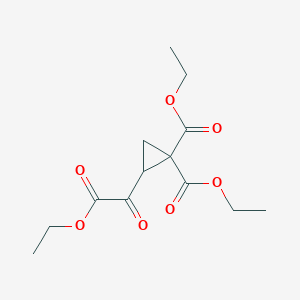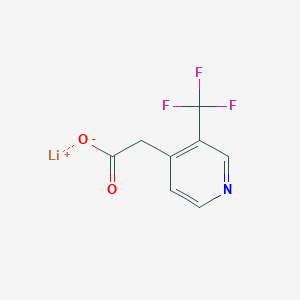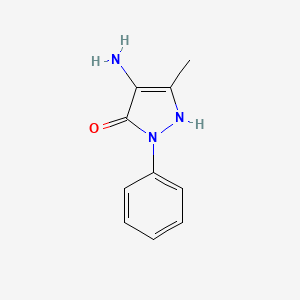![molecular formula C10H19N B13344678 Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
Spiro[2.6]nonan-4-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[26]nonan-4-ylmethanamine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.6]nonan-4-ylmethanamine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of spiro[2.6]nona-4,6,8-triene derivatives with acids and bases can lead to the formation of spirocyclic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-catalyzed reactions and continuous flow processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.6]nonan-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Spiro[2.6]nonan-4-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of spiro[2.6]nonan-4-ylmethanamine involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.6]nonan-4-one: A closely related compound with a ketone functional group instead of an amine.
Spiropyrans: Photochromic compounds with similar spirocyclic structures but different functional groups.
Uniqueness
Spiro[2.6]nonan-4-ylmethanamine is unique due to its specific spirocyclic structure combined with an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
spiro[2.6]nonan-9-ylmethanamine |
InChI |
InChI=1S/C10H19N/c11-8-9-4-2-1-3-5-10(9)6-7-10/h9H,1-8,11H2 |
InChI Key |
WKDQPCGVWCVNEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2(CC1)CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


